

Capmatinib brain metastases efficacy other MET inhibitors

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Compound Focus: Capmatinib Hydrochloride

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Capmatinib vs. Other MET Inhibitors

The table below compares the key characteristics of selective MET inhibitors, with a focus on attributes relevant to treating brain metastases.

Inhibitor	Key PK Traits for Brain Metastases	Reported Intracranial Efficacy (Trial)	Recommended Phase II Dose (RP2D)
Capmatinib	Rapid absorption (T~max~ 1-2 hrs), high systemic exposure, lipophilicity and permeability; CSF concentration ~33.5-89.8% of free plasma in animals [1]	Intracranial ORR: 58% (in patients with baseline brain metastases); iCBR: 68% [1] [2]	400 mg twice daily [1]
Tepotinib	Slower absorption (T~max~ ~8 hrs) [1]	Intracranial ORR: 66.7% [2]	500 mg once daily [1]
Savolitinib	Moderate absorption (T~max~ 2-4 hrs) [1]	Data not available in search results.	Data not available in search results.

Inhibitor	Key PK Traits for Brain Metastases	Reported Intracranial Efficacy (Trial)	Recommended Phase II Dose (RP2D)
Gumarontinib	Moderate absorption (T~max~ ~4 hrs) [1]	Data not available in search results.	Data not available in search results.

Beyond the pharmacokinetic profile, real-world evidence further supports capmatinib's role. A retrospective analysis showed that first-line MET TKIs (including capmatinib and tepotinib) improved outcomes in patients with baseline brain or bone metastases compared to immunotherapy-based regimens [2].

Clinical Efficacy Data Summary

The table below summarizes key efficacy outcomes from clinical trials and real-world studies for MET inhibitors in patients with METex14-mutant NSCLC.

Endpoint	Capmatinib (GEOMETRY mono-1)	Tepotinib (VISION)
Overall ORR (Treatment-Naïve)	68% [1] [2] [3]	57.3% [2]
Median PFS (Treatment-Naïve)	12.5 months [1] [3]	12.6 months [2]
Intracranial ORR	58% [1]	66.7% [2]
Real-World OS with 1L MET TKI	25.49 months (vs. 14.59 months with SOC) [3]	Data not available in search results.

An indirect real-world comparison (RECAP study) also highlighted capmatinib's significant benefit in **preventing the development of new brain metastases** and a statistically significant improvement in time to CNS progression compared to standard of care [3].

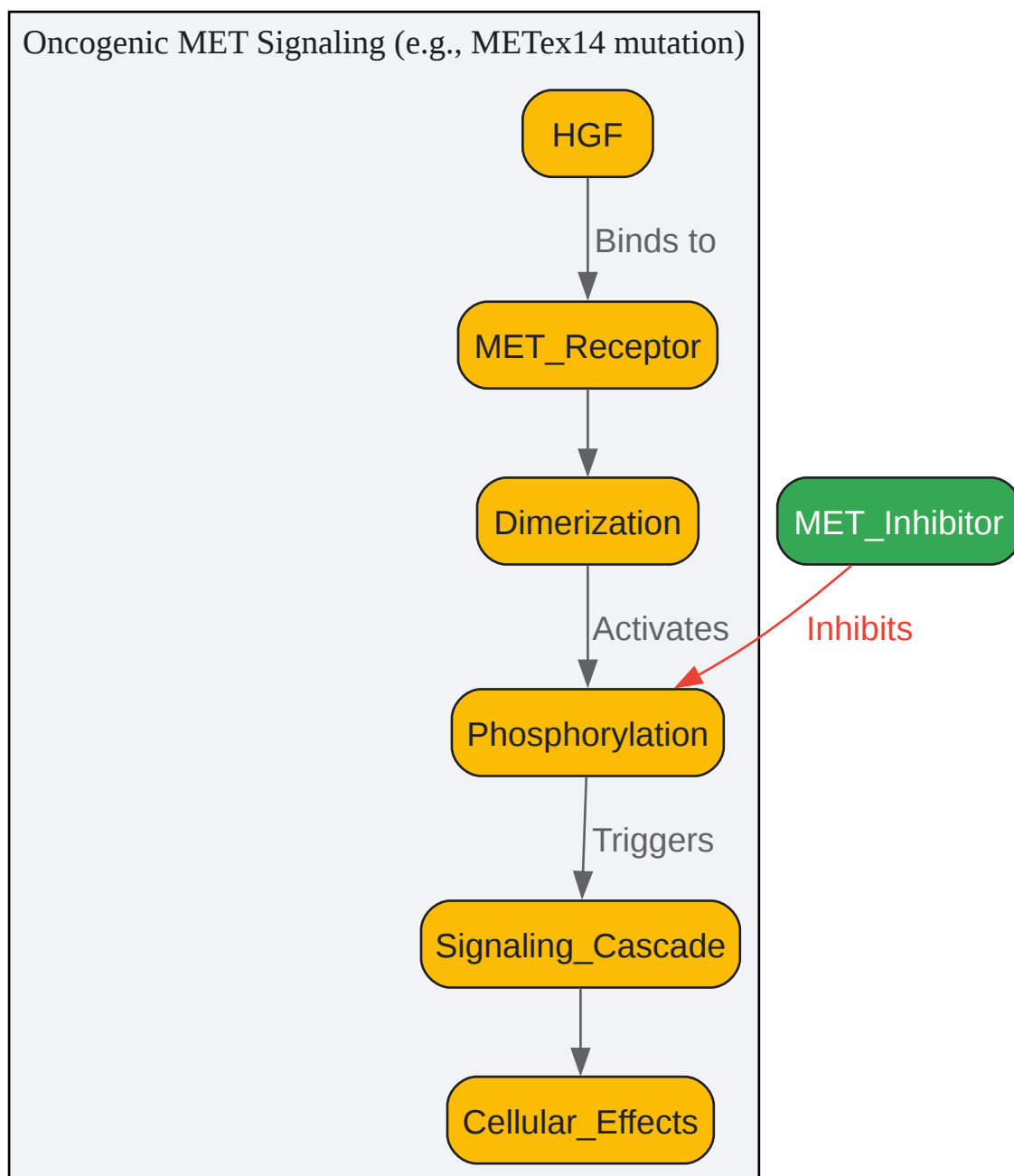
Experimental Protocols for Intracranial Efficacy Assessment

For researchers, the key methodologies used to generate the data above are outlined below.

- **Clinical Trial Design (GEOMETRY mono-1):** This was a multicenter, multi-cohort, non-randomized, open-label Phase II study (NCT02414139).
 - **Patient Population:** Adult patients with advanced METex14-mutant NSCLC. Cohorts were stratified by prior therapy lines and MET amplification status [1].
 - **Dosing:** Capmatinib 400 mg was administered orally twice daily [1].
 - **Efficacy Assessment:** Tumor response, including intracranial lesions, was evaluated by a blinded independent review committee (BIRC) using **RECIST 1.1**. Intracranial response was specifically assessed in patients with baseline brain metastases using **MRI** [1].
- **Real-World Study (RECAP Analysis):**
 - **Methodology:** This study performed an **indirect comparison** using two data sources. The capmatinib data came from the GEOMETRY mono-1 trial, while the standard of care (SOC) data came from a separate retrospective chart review of German routine clinical practice.
 - **Statistical Adjustment:** To balance baseline characteristics between the two groups, researchers used **propensity score adjustment (PSA)**. Key effectiveness endpoints included overall survival (OS) and **time to CNS progression (CNSprog)** [3].

MET Signaling and Drug Mechanism

The following diagram illustrates the role of MET signaling in cancer and the mechanism of action for MET inhibitors like capmatinib.



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Capmatinib is an oral, ATP-competitive, highly selective type Ib MET inhibitor that potently binds to and inhibits the MET receptor, including the mutant variant produced by the METex14 skipping mutation [1]. By blocking MET phosphorylation, it inhibits downstream signaling cascades.

Key Takeaways for Researchers

- **Pharmacokinetics as a Differentiator:** Capmatinib's **faster absorption and higher systemic exposure** may contribute to its robust efficacy [1]. Preclinical data showing significant penetration into the cerebrospinal fluid (CSF) provides a mechanistic basis for its intracranial activity [1].
- **Real-World Validation:** Evidence from the RECAP study confirms the **clinically meaningful benefit of capmatinib in a real-world setting**, particularly its significant role in preventing CNS progression, which is a major clinical challenge [3].
- **Consider the Treatment Landscape:** While cross-trial comparisons should be interpreted with caution, both capmatinib and tepotinib show meaningful intracranial efficacy. Treatment choice may also be informed by other factors, such as a patient's PD-L1 expression level, as first-line MET TKIs show a particular benefit over immunotherapy in patients with **PD-L1 <50%** [2].

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